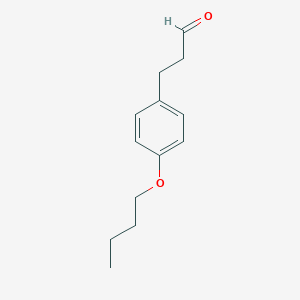

Benzenepropanal, 4-butoxy-

Beschreibung

Contextualization of Benzenepropanal Derivatives in Chemical Sciences

Benzenepropanal and its derivatives are aromatic aldehydes that serve as important building blocks in organic synthesis. The core structure, consisting of a benzene (B151609) ring attached to a propanal group, offers multiple sites for functionalization, leading to a wide array of compounds with varied chemical and physical properties.

These derivatives are utilized in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. smolecule.com For instance, benzenepropanal derivatives can act as precursors for biologically active compounds such as serotonin (B10506) receptor modulators. vulcanchem.com The aldehyde group is particularly reactive and can participate in a variety of chemical transformations, including oxidations to form carboxylic acids and reductions to yield alcohols. smolecule.com Furthermore, the propanal chain can be modified, for example, by elongation, which has been shown in similar compounds to potentially alter properties like blood-brain barrier permeability. vulcanchem.com

The versatility of benzenepropanal derivatives makes them valuable intermediates in the creation of diverse molecular architectures. Research has demonstrated their use in the synthesis of compounds with potential applications in medicinal chemistry and materials science. smolecule.comvulcanchem.com

Significance of 4-Butoxy- Substitution in Contemporary Organic Chemistry Research

The introduction of a 4-butoxy- group onto the benzene ring of a molecule like benzenepropanal has significant implications for its properties and reactivity. The butoxy group, an ether, can influence the electronic and steric environment of the molecule.

The "para" position (position 4) is often favored in synthetic strategies due to its accessibility and the electronic effects it can exert on the rest of the molecule. acs.org The inclusion of a butoxy group can also impact the lipophilicity of the compound, a key parameter in drug design that affects how a molecule interacts with biological membranes. vulcanchem.com In the context of drug discovery, strategic substitutions on aromatic rings are a common tactic to optimize the physicochemical properties of a lead compound. drughunter.com Research on related compounds has shown that ether linkages, such as the butoxy group, can remain stable under certain reaction conditions. scirp.org

Overview of Current Research Trajectories in Benzenepropanal Chemistry

Current research involving aldehyde-containing compounds, including those related to benzenepropanal, is diverse and spans multiple sub-disciplines of chemistry. A significant area of focus is the development of new synthetic methodologies. For example, greener synthesis approaches are being explored for reactions involving aldehydes, utilizing environmentally benign catalysts and solvents. scirp.org

In the realm of materials science, aldehydes are being investigated as components in the creation of novel materials. For instance, they are used as precursors for dyes in dye-sensitized solar cells (DSSCs), where substitution on the aldehyde-containing molecule can tune the electronic properties and improve cell performance. mdpi.com

Furthermore, the reactivity of the aldehyde group is being harnessed in the development of new chemical transformations. Substituted aldehydes are key starting materials in the production of various fine chemicals, including pesticides and pharmaceuticals. mdpi.com The study of reaction kinetics and decomposition pathways of substituted aromatic aldehydes under various conditions, such as hydrothermal treatment, is another active area of research that provides fundamental insights into their chemical behavior. acs.org

While direct research on Benzenepropanal, 4-butoxy- is not abundant in publicly available literature, the foundational knowledge from studies on related benzenepropanal derivatives and substituted aldehydes provides a strong basis for predicting its chemical behavior and potential applications. Future research could focus on the specific synthesis of this compound and the exploration of its biological activity or utility as a synthetic intermediate.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

115514-11-9 |

|---|---|

Molekularformel |

C13H18O2 |

Molekulargewicht |

206.28 g/mol |

IUPAC-Name |

3-(4-butoxyphenyl)propanal |

InChI |

InChI=1S/C13H18O2/c1-2-3-11-15-13-8-6-12(7-9-13)5-4-10-14/h6-10H,2-5,11H2,1H3 |

InChI-Schlüssel |

BDJUTJCWEWKYNG-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)CCC=O |

Kanonische SMILES |

CCCCOC1=CC=C(C=C1)CCC=O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Benzenepropanal, 4 Butoxy

Established Organic Synthesis Routes for Benzenepropanal, 4-butoxy-

While a specific, standardized industrial synthesis for Benzenepropanal, 4-butoxy- is not widely documented, its preparation can be achieved through several reliable and well-established multi-step organic synthesis pathways. A logical approach involves the initial synthesis of 4-butoxyphenol (B117773), which then serves as the substrate for introducing the three-carbon aldehyde side chain.

One common method for preparing 4-butoxyphenol is the Williamson ether synthesis, which involves reacting hydroquinone (B1673460) with a suitable butyl halide, such as butyl bromide, in the presence of a base. frontiersin.org

Once 4-butoxyphenol is obtained, the propanal group can be introduced at the ortho position to the hydroxyl group (as the para position is blocked by the butoxy group) through several formylation or acylation-based strategies. The electron-donating nature of the hydroxyl and butoxy groups activates the aromatic ring for electrophilic substitution. wikipedia.orgimist.ma

Plausible Synthetic Routes from 4-Butoxyphenol:

| Method | Description | Key Reagents | Typical Conditions |

| Friedel-Crafts Acylation & Reduction | Two-step process starting with the acylation of 4-butoxyphenol with propanoyl chloride, catalyzed by a Lewis acid. The resulting ketone is then reduced to the corresponding aldehyde. | 1. Propanoyl chloride, AlCl₃2. Reducing agent (e.g., DIBAL-H) | 1. Anhydrous conditions, inert solvent2. Low temperature |

| Reimer-Tiemann Reaction | A classic method for the ortho-formylation of phenols. While it typically introduces a single formyl group, modifications would be needed to achieve a propanal group directly. A more feasible route is ortho-formylation followed by chain extension. wikipedia.org | Chloroform (CHCl₃), strong base (e.g., NaOH) | Heating with aqueous base |

| Casnati-Skattebøl Reaction | An effective method for the ortho-formylation of phenols, which involves reacting magnesium phenolates with formaldehyde, followed by oxidation. thieme-connect.com This provides an aldehyde that can be further elaborated. | Magnesium dichloride, Paraformaldehyde, Triethylamine | Reflux in a solvent like THF orgsyn.org |

| Heck Reaction | This approach would require a pre-functionalized precursor, such as 1-bromo-4-butoxybenzene, which is then coupled with acrolein using a palladium catalyst to form an unsaturated aldehyde, followed by reduction. d-nb.info | Pd catalyst, Base, Acrolein | Inert atmosphere, elevated temperature |

| Hydroformylation | This reaction involves the addition of a formyl group and a hydrogen atom across the double bond of an alkene. It would require the synthesis of 4-butoxystyrene as a precursor. mocedes.orgcas.cn The regioselectivity can be controlled to favor the branched aldehyde. mdpi.comrsc.org | Rhodium or Copper catalyst, CO, H₂ | High pressure, elevated temperature |

Advanced Synthetic Approaches for Benzenepropanal Derivatives

Modern synthetic chemistry offers several advanced methodologies that provide greener and more efficient alternatives to traditional synthesis. These include biocatalytic, photocatalytic, and microbial engineering approaches, which are highly relevant for the production of aldehydes.

Biocatalysis utilizes isolated enzymes or whole-cell systems to perform chemical transformations, offering high selectivity and environmentally friendly conditions. nih.govchemrxiv.org The synthesis of aldehydes can be achieved through various enzymatic reactions. nih.govmdpi.com

Key Enzyme Classes for Aldehyde Synthesis:

| Enzyme Class | Reaction Type | Substrate Example | Product |

| Alcohol Dehydrogenases (ADHs) | Oxidation | Primary Alcohols | Aldehydes |

| Amine Oxidases (AOs) | Oxidative Deamination | Primary Amines | Aldehydes mdpi.com |

| Carboxylic Acid Reductases (CARs) | Reduction | Carboxylic Acids | Aldehydes chemrxiv.orgmdpi.com |

| Styrene Oxide Isomerase (SOI) | Isomerization | Aryl Epoxides | α-Aryl Aldehydes acs.org |

These enzymatic methods can produce pure compounds in one-step transformations, avoiding the harsh conditions, poor selectivity, and waste generation associated with some chemical syntheses. nih.gov For instance, Lathyrus cicera amine oxidase has been used for the high-conversion synthesis of various aldehydes from primary amines in aqueous media at neutral pH. mdpi.com

Photocatalysis, particularly using visible light, has emerged as a powerful tool for organic synthesis under mild conditions. rhhz.net These methods can be applied to formylation reactions, providing sustainable alternatives to classical approaches. cnr.it

Photocatalytic N-formylation of amines, for example, can be achieved using air as an oxidant without the need for additional formylating agents. rsc.org The process can be driven by catalysts like eosin (B541160) Y or graphitic carbon nitride (g-CN), which become electronically excited upon absorbing visible light. cnr.itrsc.org This initiates radical-based reaction cascades. Another innovative approach is the redox-neutral formylation of abundant aryl chlorides using a combination of nickel and photoredox catalysis, which avoids pressurized gases and stoichiometric reductants. nih.gov These principles could be adapted for the functionalization of phenolic substrates to introduce a formyl or related group.

Metabolic engineering and synthetic biology allow for the design of microorganisms capable of producing valuable chemicals, including aromatic aldehydes, from simple feedstocks like glucose. mit.edusciepublish.com A significant challenge in the microbial production of aldehydes is their rapid reduction to the corresponding alcohols by endogenous enzymes. frontiersin.orgnih.gov

To overcome this, researchers have engineered strains of Escherichia coli and Corynebacterium glutamicum to accumulate aromatic aldehydes. mit.edunih.gov This is often achieved by deleting multiple genes that encode for alcohol dehydrogenases and aldo-keto reductases. mit.eduacs.org For example, an engineered E. coli "RARE" (Reduced Aromatic Aldehyde Reduction) strain showed a 55-fold improvement in vanillin (B372448) titer from glucose compared to the wild-type strain. mit.edu Similarly, deleting the NCgl0324 gene in C. glutamicum significantly boosted the production of 4-hydroxybenzaldehyde. frontiersin.orgnih.gov Such engineered microbial platforms could potentially be adapted for the de novo biosynthesis of Benzenepropanal, 4-butoxy-.

Investigation of Reaction Mechanisms in Benzenepropanal, 4-butoxy- Formation

Understanding the reaction mechanisms, particularly the factors influencing selectivity and reactivity, is crucial for optimizing the synthesis of Benzenepropanal, 4-butoxy-.

Steric hindrance plays a critical role in electrophilic aromatic substitution reactions like Friedel-Crafts acylation and phenol (B47542) alkylation, which are key potential steps in the synthesis of the target molecule. numberanalytics.comunacademy.com

In the context of a Friedel-Crafts acylation of 4-butoxyphenol, the existing substituents on the aromatic ring dictate the position of the incoming acyl group. The hydroxyl and butoxy groups are both ortho-para directing activators. With the para position occupied, the reaction is directed to the ortho position. However, the spatial bulk of both the butoxy group and the approaching electrophile can influence the reaction rate. numberanalytics.comnih.gov Large ortho substituents can sterically impede the reaction. cdnsciencepub.comnih.gov

Studies on the alkylation of various phenols have shown that structure-activity relationships are complex, with reactivity being a function of both lipophilic character and the degree of steric hindrance from ortho substituents. nih.gov For example, in the acid-catalyzed alkylation of dimethylphenols with cyclohexene, the steric hindrance of the methyl groups strongly influences the electrophilic attack of the cyclohexyl cation. unive.it While the butoxy group in 4-butoxyphenol is activating, its size could potentially lower the reaction rate for ortho-substitution compared to a less bulky group like methoxy, a factor that must be considered when designing the synthetic route. imist.macdnsciencepub.com

Aldehyde Condensation Reactions in Benzenepropanal Synthesis

A primary and effective method for synthesizing substituted arylpropanals like Benzenepropanal, 4-butoxy- is through aldehyde condensation reactions. The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, is particularly relevant. wikipedia.orgnumberanalytics.com This reaction involves the condensation between an aromatic carbonyl compound that lacks an α-hydrogen and an aldehyde or ketone that possesses one. wikipedia.org

In the synthesis of Benzenepropanal, 4-butoxy-, the aromatic aldehyde used is 4-butoxybenzaldehyde. Since it does not have α-hydrogens, it cannot undergo self-condensation, making it an ideal substrate for a crossed aldol reaction. wikipedia.orglibretexts.org The other reactant is propanal, which has reactive α-hydrogens. sigmaaldrich.com The reaction is typically conducted in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), which deprotonates the α-carbon of propanal to form a nucleophilic enolate. sigmaaldrich.comcutm.ac.in

The synthesis proceeds through a well-defined mechanism:

Enolate Formation: A base abstracts an acidic α-hydrogen from propanal, creating a resonance-stabilized enolate ion. libretexts.org

Nucleophilic Attack: The propanal enolate attacks the electrophilic carbonyl carbon of 4-butoxybenzaldehyde. libretexts.orgcutm.ac.in This step forms a β-hydroxy aldehyde intermediate, specifically 3-hydroxy-3-(4-butoxyphenyl)propanal.

Dehydration: The intermediate aldol addition product is often unstable and readily undergoes dehydration (elimination of a water molecule), particularly with heating, to yield a more stable, conjugated α,β-unsaturated aldehyde. libretexts.org The product at this stage is 3-(4-butoxyphenyl)prop-2-enal.

Selective Hydrogenation: To obtain the final product, Benzenepropanal, 4-butoxy-, the carbon-carbon double bond (C=C) of the α,β-unsaturated intermediate must be selectively reduced without affecting the aldehyde (C=O) group. whiterose.ac.uk This chemoselective hydrogenation is a critical step and can be achieved using various catalytic systems. whiterose.ac.ukumaine.edu Catalysts like palladium on carbon (Pd/C) are often employed for the selective hydrogenation of C=C bonds. researchgate.net The process involves the addition of hydrogen across the double bond to yield the saturated aldehyde, Benzenepropanal, 4-butoxy-. umaine.edu

Green Chemistry Principles in the Synthesis of Benzenepropanal, 4-butoxy-

Applying green chemistry principles to the synthesis of Benzenepropanal, 4-butoxy- is crucial for developing sustainable industrial processes. unibo.it These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com

Key green chemistry considerations for this synthesis include:

Atom Economy: The Claisen-Schmidt condensation itself has a good atom economy, as the main byproduct in the dehydration step is water. Catalytic hydrogenation is also highly atom-efficient, involving the direct addition of hydrogen. sciencenet.cn

Use of Catalysts: The synthesis relies on catalysts rather than stoichiometric reagents for both the condensation (catalytic base) and hydrogenation steps. sciencenet.cn Catalytic processes are a cornerstone of green chemistry as they reduce waste by being effective in small amounts and allowing for easier separation from the reaction mixture. sciencenet.cn

Benign Solvents: Efforts in green chemistry promote the replacement of hazardous organic solvents. mdpi.com Research into performing aldol-type reactions in greener solvents like water or ethanol, or even under solvent-free conditions, has shown promising results, reducing the environmental impact. wikipedia.org

Energy Efficiency: The development of highly active catalysts can lower the energy requirements for reactions by enabling them to proceed under milder conditions of temperature and pressure. umaine.edu For instance, advancements in electrocatalytic hydrogenation systems demonstrate fantastic energy utilization efficiency for similar transformations. rsc.org

Renewable Feedstocks: A major goal of green chemistry is the use of renewable raw materials instead of petroleum-based ones. mdpi.com The starting material, 4-butoxybenzaldehyde, can potentially be derived from lignin, an abundant biomass polymer. csic.es Similarly, propanal can be synthesized from bio-based precursors. This shift towards biomass resources is a significant step in reducing carbon dioxide emissions and improving the sustainability of the chemical industry. umaine.edumdpi.com

Advanced Spectroscopic and Analytical Characterization of Benzenepropanal, 4 Butoxy

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic techniques are instrumental in mapping the molecular structure of chemical compounds. These methods provide detailed information about the connectivity of atoms and the nature of chemical bonds within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. mdpi.com It relies on the magnetic properties of atomic nuclei to generate a spectrum that provides information about the chemical environment of each atom. For Benzenepropanal, 4-butoxy-, ¹H NMR and ¹³C NMR are particularly informative.

In the ¹H NMR spectrum of a related compound, 4-n-butoxybenzaldehyde, distinct signals correspond to the different types of protons in the molecule. chemicalbook.com The aldehydic proton (CHO) typically appears far downfield, a characteristic feature. The aromatic protons on the benzene (B151609) ring exhibit splitting patterns that reveal their substitution pattern. The protons of the butoxy group (O-CH₂-CH₂-CH₂-CH₃) show characteristic shifts and couplings, allowing for the unambiguous assignment of the butyl chain. chemicalbook.com The integration of the peak areas in the ¹H NMR spectrum provides a ratio of the number of protons in each unique chemical environment. docbrown.info

The following table summarizes the expected ¹H NMR chemical shifts for the protons in Benzenepropanal, 4-butoxy-, based on data for a similar compound, 4-n-butoxybenzaldehyde. chemicalbook.com

| Proton Assignment | Chemical Shift (ppm) |

| Aldehydic proton (CHO) | ~9.86 |

| Aromatic protons | ~7.81 and ~6.97 |

| Methylene protons adjacent to oxygen (O-CH₂) | ~4.02 |

| Methylene protons in the butyl chain | ~1.78 and ~1.49 |

| Methyl protons of the butyl group (CH₃) | ~0.98 |

This data is for 4-n-butoxybenzaldehyde and serves as a close approximation for Benzenepropanal, 4-butoxy-.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. gatewayanalytical.comresearchgate.net These techniques are complementary and provide a molecular fingerprint, allowing for the identification of functional groups. gatewayanalytical.commt.com

FT-IR Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. gatewayanalytical.com The FT-IR spectrum of Benzenepropanal, 4-butoxy- would be expected to show characteristic absorption bands for the aldehyde C=O stretch, the aromatic C=C stretching vibrations, and the C-O stretching of the ether linkage.

Raman Spectroscopy involves the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. gatewayanalytical.com It is particularly sensitive to non-polar bonds and can be used to identify the carbon-carbon bonds within the benzene ring and the alkyl chain. gatewayanalytical.com

The combined use of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational properties of Benzenepropanal, 4-butoxy-. labmanager.com The following table outlines the expected characteristic vibrational frequencies for key functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (aldehyde) | Stretching | ~1700 |

| C=C (aromatic) | Stretching | ~1600, ~1580, ~1500 |

| C-H (aromatic) | Stretching | ~3100-3000 |

| C-H (aliphatic) | Stretching | ~2960-2850 |

| C-O (ether) | Stretching | ~1250 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. technologynetworks.com This technique is particularly useful for studying compounds with chromophores, which are parts of a molecule that absorb light. sciencepublishinggroup.com

The UV-Vis spectrum of Benzenepropanal, 4-butoxy- is expected to show absorption bands arising from the electronic transitions within the substituted benzene ring and the carbonyl group of the aldehyde. The position and intensity of these absorption maxima (λ_max) are influenced by the solvent polarity. sciencepublishinggroup.com The presence of the butoxy group, an auxochrome, can cause a shift in the absorption bands compared to the unsubstituted benzaldehyde. The Beer-Lambert law can be applied to determine the concentration of the compound in a solution. uv-vis-spectral-atlas-mainz.org

Chromatographic Methodologies for Benzenepropanal, 4-butoxy- Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds within a mixture. ijarsct.co.in

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the analysis of volatile and semi-volatile compounds. chromatographyonline.com In GC-MS, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase in the GC column. protocols.io The separated components then enter the mass spectrometer, where they are ionized and fragmented. nih.gov The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparing it to a spectral library. chromatographyonline.com

The analysis of Benzenepropanal, 4-butoxy- by GC-MS would involve optimizing parameters such as the injection port temperature, carrier gas flow rate, and the temperature program of the oven. mdpi.com The retention time of the compound is a characteristic feature under specific chromatographic conditions, and its mass spectrum would show a molecular ion peak corresponding to its molecular weight, as well as fragment ions that are indicative of its structure.

A typical GC-MS analysis of a related compound, p-butoxybenzaldehyde, shows a molecular ion peak at m/z 178, with a significant fragment at m/z 121. chemicalbook.com

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of a wide range of compounds. libretexts.orgbiomedpharmajournal.org HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. libretexts.org

For the analysis of Benzenepropanal, 4-butoxy-, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (like C18) and a polar mobile phase. nih.gov The choice of mobile phase composition and detector is crucial for achieving good separation and sensitivity. srce.hr A UV detector is commonly used for aromatic compounds, set at the wavelength of maximum absorbance of Benzenepropanal, 4-butoxy-. nih.gov

The retention time of the compound in an HPLC system is a key parameter for its identification, while the peak area is proportional to its concentration, allowing for quantitative analysis. ijarsct.co.in HPLC methods can be developed and validated to ensure accuracy, precision, and linearity for the determination of Benzenepropanal, 4-butoxy- in various samples. ijarsct.co.in

The following table outlines a potential HPLC method for the analysis of Benzenepropanal, 4-butoxy-.

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | A mixture of acetonitrile (B52724) and water |

| Detection | UV detector at λ_max |

| Flow Rate | Typically 1.0 mL/min |

| Injection Volume | Typically 10-20 µL |

Chemometric Applications in Spectroscopic Data Interpretation and Pattern Recognition

Chemometrics provides a powerful set of tools for extracting meaningful information from complex spectroscopic data. In the analysis of compounds like Benzenepropanal, 4-butoxy-, and other fragrance components, chemometric techniques are instrumental in resolving co-eluting compounds, identifying patterns, and classifying samples. rsc.orgmdpi.com

Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for the analysis of volatile compounds in fragrances. rsc.orgchromatographyonline.com However, the complexity of fragrance mixtures often leads to challenges such as co-eluting peaks and background noise. rsc.org Chemometric resolution techniques can be applied to GC-MS data to deconvolve overlapping signals, thereby improving both qualitative and quantitative analysis. rsc.org Principal Component Analysis (PCA) is a widely used unsupervised pattern recognition method that can reveal hidden structures within the data and identify the volatile compounds that most significantly differentiate between various fragrance samples or essential oils. rsc.orgmdpi.com For instance, in the analysis of ginger fragrance, PCA helped to distinguish the chemical composition of the fragrance from the essential oil based on 17 key components. rsc.org

Another powerful chemometric tool is Partial Least Squares-Discriminant Analysis (PLS-DA), a supervised method used for classification. mdpi.comunesp.br By developing predictive models, PLS-DA can rapidly categorize samples based on their spectroscopic profiles. mdpi.com This is particularly useful for quality control in the fragrance industry, where it can be used to differentiate between different grades of essential oils. mdpi.com For example, a PLS-DA model was successfully developed to distinguish between two grades of lavender oil by identifying 15 unique compounds that showed significant variation between the classes. mdpi.com

In the context of aldehydes and ketones, colorimetric sensor arrays combined with chemometric analysis, such as hierarchical cluster analysis (HCA) and support vector machine (SVM), have been used for their identification and differentiation in the vapor phase. researchgate.net These methods rely on creating distinct color difference patterns upon reaction with the analytes, which are then analyzed to recognize and classify the compounds. researchgate.net

The application of chemometrics extends to other spectroscopic techniques as well, including Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net Chemometric analysis of NMR data can help in the classification of samples and the resolution of complex spectra to obtain pure component information. researchgate.net

The table below summarizes some key chemometric techniques and their applications in the analysis of fragrance and related compounds.

Table 1: Chemometric Techniques in Spectroscopic Analysis

| Chemometric Technique | Application | Spectroscopic Data Source | Reference |

|---|---|---|---|

| Principal Component Analysis (PCA) | Pattern recognition, differentiation of sample groups. | GC-MS | rsc.orgmdpi.com |

| Partial Least Squares-Discriminant Analysis (PLS-DA) | Classification, quality control. | GC-MS, HPLC-HR-MS | mdpi.comunesp.br |

| Hierarchical Cluster Analysis (HCA) | Classification, identification of structural similarities. | Colorimetric Sensor Array | researchgate.net |

| Multivariate Curve Resolution (MCR) | Quantification of components in complex mixtures. | GCxGC-FID | chromatographyonline.com |

Development and Validation of Robust Analytical Methods for Benzenepropanal, 4-butoxy-

The development and validation of robust analytical methods are crucial for the accurate and reliable quantification of Benzenepropanal, 4-butoxy- and other fragrance allergens in various matrices. akjournals.comsrce.hr These methods are essential for quality control, regulatory compliance, and ensuring consumer safety. akjournals.com Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques employed for the analysis of fragrance compounds. akjournals.comsrce.hr

A variety of sample preparation techniques are utilized to extract and concentrate analytes from complex matrices like cosmetics and environmental samples. Solid-phase microextraction (SPME) is a popular solvent-free method that has been successfully used for the extraction of fragrance allergens. researchgate.netakjournals.com Other techniques include ultrasound-assisted emulsification microextraction and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). nih.govresearchgate.net

Method validation is a critical step to ensure the reliability of the analytical results. Key validation parameters include linearity, limits of detection (LOD), limits of quantification (LOQ), accuracy, precision (repeatability and intermediate precision), and recovery. researchgate.netsrce.hr

For instance, a validated GC-flame ionization detector (FID) method for the simultaneous determination of 24 fragrance allergens demonstrated good linearity over a wide concentration range, with detection limits ranging from 0.007 to 2.7 μg/mL. akjournals.com Another study utilizing GC-tandem mass spectrometry (GC-MS/MS) for the quantification of selected compounds in essential oils reported good linearity (R² ≥ 0.998), accuracy (80.23–115.41%), and precision (intra-day precision ≤ 12.03 % and inter-day precision ≤ 11.34 %). srce.hr

The choice of the analytical column and instrumental parameters is optimized to achieve efficient separation of the target analytes in a reasonable run time. srce.hr For example, a mid-polarity GC capillary column can be used to separate numerous fragrance compounds in under 60 minutes. researchgate.net

The table below presents typical validation parameters for analytical methods developed for fragrance compounds.

Table 2: Typical Validation Parameters for Analytical Methods of Fragrance Compounds

| Parameter | Typical Range/Value | Significance | Reference |

|---|---|---|---|

| Linearity (Correlation Coefficient, R²) | ≥ 0.99 | Indicates a direct proportional relationship between concentration and response. | srce.hr |

| Limit of Detection (LOD) | 0.005 - 5.0 mg/kg | The lowest concentration of an analyte that can be reliably detected. | researchgate.net |

| Limit of Quantification (LOQ) | 0.02 - 20 mg/kg | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | researchgate.net |

| Accuracy (Recovery) | 79.5 - 109.1% | The closeness of the measured value to the true value. | researchgate.net |

| Precision (Repeatability/Intra-day) | 0.7 - 10.5% | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the same conditions. | researchgate.net |

Table 3: List of Compound Names

| Compound Name |

|---|

| Benzenepropanal, 4-butoxy- |

| Benzaldehyde |

| Carvone |

| Eucalyptol |

| Limonene |

| Linalool |

| Menthol |

Computational and Theoretical Chemistry Studies on Benzenepropanal, 4 Butoxy

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), provide a powerful lens through which the molecular structure and reactivity of Benzenepropanal, 4-butoxy- can be meticulously examined. These computational methods allow for the elucidation of electronic and geometric properties that are fundamental to understanding the compound's behavior at a molecular level.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. iaea.orgimperial.ac.uk For Benzenepropanal, 4-butoxy-, DFT calculations are instrumental in predicting its most stable three-dimensional arrangement, a process known as geometry optimization. These calculations systematically explore the potential energy surface of the molecule to locate the minimum energy conformation, which corresponds to the most probable structure.

The optimized geometry of Benzenepropanal, 4-butoxy- would be characterized by the spatial arrangement of its constituent atoms, including the planarity of the benzene (B151609) ring, the orientation of the butoxy and propanal side chains, and the various bond lengths and angles. It is anticipated that the butoxy group, with its flexible alkyl chain, would adopt a staggered conformation to minimize steric hindrance.

Table 1: Predicted Key Vibrational Frequencies for Benzenepropanal, 4-butoxy- (Illustrative)

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aldehyde (C=O) | Stretching | 1720-1740 |

| Ether (C-O-C) | Asymmetric Stretching | 1240-1260 |

| Aromatic Ring | C=C Stretching | 1450-1600 |

| Alkyl Chain | C-H Stretching | 2850-2960 |

Note: This table is illustrative and based on general principles of vibrational spectroscopy and DFT calculations for analogous functional groups. Actual values would require specific DFT calculations for Benzenepropanal, 4-butoxy-.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Activity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wuxiapptec.compearson.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. frontiersin.org A smaller HOMO-LUMO gap generally implies higher reactivity.

For Benzenepropanal, 4-butoxy-, the HOMO is expected to be localized primarily on the electron-rich benzene ring, influenced by the electron-donating butoxy group. The LUMO, on the other hand, is likely to be centered on the propanal side chain, particularly the carbonyl group, which is electrophilic in nature.

Table 2: Illustrative Frontier Molecular Orbital Energies for Benzenepropanal, 4-butoxy- and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzaldehyde | -6.8 | -1.5 | 5.3 |

| 4-Butoxybenzaldehyde | -6.2 | -1.2 | 5.0 |

| Benzenepropanal, 4-butoxy- (Predicted) | -6.1 | -1.3 | 4.8 |

Note: The values for Benzaldehyde and 4-Butoxybenzaldehyde are representative and intended for comparison. The values for Benzenepropanal, 4-butoxy- are predicted based on structural analogy and the expected electronic effects of the substituents. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations of Benzenepropanal, 4-butoxy- Interactions

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how a molecule behaves and interacts with its environment over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions.

For Benzenepropanal, 4-butoxy-, MD simulations could be employed to study its behavior in different solvents, its interaction with biological macromolecules, or its aggregation properties. For example, a simulation of Benzenepropanal, 4-butoxy- in an aqueous environment would reveal how the hydrophobic butoxy and phenyl groups and the more hydrophilic aldehyde group interact with water molecules. This can provide insights into its solubility and partitioning behavior.

Furthermore, if Benzenepropanal, 4-butoxy- were to be investigated for its potential interaction with a biological target, such as an enzyme, MD simulations could be used to model the binding process and assess the stability of the resulting complex. These simulations can provide detailed information about the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the bound state.

Predictive Modeling of Structure-Reactivity Relationships in Benzenepropanal Systems

Predictive modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models, aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physical properties. These models are built using a dataset of compounds with known activities or properties and a set of calculated molecular descriptors.

For the benzenepropanal system, a QSAR model could be developed to predict the reactivity of different derivatives based on descriptors derived from quantum chemical calculations. These descriptors could include electronic properties like HOMO and LUMO energies, atomic charges, and dipole moments, as well as steric parameters. By correlating these descriptors with experimentally determined reactivity data for a series of substituted benzenepropanals, a predictive model can be constructed.

Such a model would be valuable for designing new benzenepropanal derivatives with desired reactivity profiles without the need for synthesizing and testing each compound individually. This approach is widely used in drug discovery and materials science to accelerate the design and optimization process. The development of such models for benzenepropanal systems would rely on the systematic variation of substituents on the benzene ring and the propanal side chain and the subsequent computational and experimental characterization of these analogs.

Derivatives and Analogues: Structure Property Relationship Investigations

Synthesis and Characterization of Substituted Benzenepropanal Derivatives

The synthesis of substituted benzenepropanal derivatives can be achieved through various established organic chemistry methodologies. A common approach involves the modification of a benzaldehyde precursor. For instance, 4-hydroxybenzaldehyde can be reacted with an appropriate alkyl halide, such as butyl bromide, in the presence of a base to form the corresponding alkoxybenzaldehyde. This intermediate can then undergo further reactions to extend the side chain and introduce the propanal moiety.

One such method is the aldol (B89426) condensation, where the substituted benzaldehyde reacts with propanal in the presence of a base, followed by dehydration to yield an α,β-unsaturated aldehyde. Subsequent selective reduction of the carbon-carbon double bond would then afford the desired substituted benzenepropanal.

Alternatively, a Wittig-type reaction could be employed, where a phosphorus ylide is reacted with the substituted benzaldehyde to form an alkene, which can then be hydroformylated to introduce the propanal group.

The characterization of these synthesized derivatives relies on a combination of spectroscopic techniques. Infrared (IR) spectroscopy is instrumental in identifying the characteristic carbonyl (C=O) stretch of the aldehyde group, typically appearing in the region of 1720-1740 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the molecular structure, confirming the presence of the aromatic ring, the butoxy group, and the propanal side chain through their distinct chemical shifts and coupling patterns. Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, further confirming their identity.

Table 1: Spectroscopic Data for a Representative Substituted Benzenepropanal Derivative (Hypothetical)

| Spectroscopic Technique | Characteristic Peak/Signal | Interpretation |

| IR | ~1725 cm⁻¹ | C=O stretch of aldehyde |

| ~1250 cm⁻¹ | C-O stretch of ether | |

| ¹H NMR | ~9.8 ppm (t) | Aldehydic proton |

| ~7.2 ppm (d), ~6.9 ppm (d) | Aromatic protons | |

| ~4.0 ppm (t) | -O-CH₂- protons of butoxy group | |

| ~2.9 ppm (t), ~2.7 ppm (t) | Protons of the propanal side chain | |

| ¹³C NMR | ~202 ppm | Carbonyl carbon of aldehyde |

| ~160 ppm, ~130 ppm, ~115 ppm | Aromatic carbons | |

| ~68 ppm | -O-CH₂- carbon of butoxy group | |

| MS | M⁺ peak | Molecular weight confirmation |

Exploration of the Butoxy Group's Influence on Physicochemical Properties

The presence of the 4-butoxy group on the benzene (B151609) ring is expected to significantly influence the physicochemical properties of benzenepropanal. The butoxy group, being an electron-donating group through resonance, can affect the electron density of the aromatic ring and, consequently, its reactivity.

The alkoxy group, in general, can influence properties such as solubility, boiling point, and melting point. A study on p-alkoxyazobenzenes showed that increasing the chain length of the alkoxy group can affect the melting points and kinetics of the compounds. chalmers.sersc.org This suggests that the length of the alkyl chain in the alkoxy group plays a role in intermolecular interactions.

The butoxy group, with its four-carbon chain, increases the nonpolar character of the molecule, which would likely decrease its solubility in polar solvents like water and increase its solubility in nonpolar organic solvents. The increased molecular weight and van der Waals forces due to the butoxy group would be expected to lead to a higher boiling point compared to unsubstituted benzenepropanal.

Furthermore, the electron-donating nature of the butoxy group can impact the chemical reactivity of both the aromatic ring and the aldehyde functional group. It can activate the aromatic ring towards electrophilic substitution reactions, directing incoming electrophiles to the ortho and para positions. While the para position is already substituted, this electronic effect can still influence the reactivity of the remaining aromatic protons. The electron-donating effect could also slightly decrease the reactivity of the aldehyde group towards nucleophilic attack by increasing the electron density on the carbonyl carbon.

Studies on other aromatic compounds with different functional groups have shown that the nature of the substituent significantly impacts their properties and reactivity. nih.govqub.ac.uk For instance, the presence of methoxy groups in aromatic compounds was found to weaken their inhibitory effect on enzymatic hydrolysis, which was attributed to the electron-donating nature of the methoxy group. qub.ac.uk

Comparative Studies with Analogous Phenylpropanal and Benzenepropanol Structures

Comparing benzenepropanal, 4-butoxy- with its analogues, such as unsubstituted phenylpropanal and the corresponding alcohol, 4-butoxybenzenepropanol, provides further understanding of structure-property relationships.

Comparison with Phenylpropanal:

The primary difference between benzenepropanal, 4-butoxy- and phenylpropanal is the presence of the butoxy group. As discussed, this group is expected to increase the boiling point and lipophilicity of the molecule. The aromatic ring in 4-butoxybenzenepropanal is more electron-rich than that in phenylpropanal, making it more susceptible to electrophilic aromatic substitution. Aromatic compounds are generally nonpolar and immiscible with water. pressbooks.pub The addition of the butoxy group would further enhance this nonpolar character.

Comparison with 4-Butoxybenzenepropanol:

The key difference here lies in the functional group on the side chain: an aldehyde versus an alcohol. This difference leads to significant variations in their chemical and physical properties.

Reactivity: The aldehyde group in benzenepropanal, 4-butoxy- is susceptible to oxidation to a carboxylic acid and reduction to an alcohol. It can also participate in various nucleophilic addition reactions. In contrast, the primary alcohol group in 4-butoxybenzenepropanol can be oxidized to the corresponding aldehyde or carboxylic acid and can undergo esterification and etherification reactions.

Physical Properties: The ability of the alcohol group to form hydrogen bonds will result in 4-butoxybenzenepropanol having a significantly higher boiling point than benzenepropanal, 4-butoxy-, which cannot act as a hydrogen bond donor. The hydrogen bonding capability of the alcohol will also lead to greater solubility in polar solvents compared to the aldehyde.

Table 2: Predicted Physicochemical Property Comparison

| Compound | Key Structural Feature | Expected Boiling Point Trend | Expected Polarity Trend |

| Phenylpropanal | Unsubstituted aromatic ring, aldehyde | Lowest | Lowest |

| Benzenepropanal, 4-butoxy- | Butoxy group, aldehyde | Intermediate | Intermediate |

| 4-Butoxybenzenepropanol | Butoxy group, alcohol | Highest | Highest |

Biochemical Transformations and Environmental Fate of Benzenepropanal, 4 Butoxy

Elucidation of Metabolic Pathways in Environmental Systems

The transformation of Benzenepropanal, 4-butoxy- in the environment is primarily driven by microbial metabolism. Organisms, particularly fungi and bacteria, possess diverse enzymatic systems capable of degrading complex organic molecules.

Fungi are known for their robust enzymatic machinery, which enables them to break down a wide array of aromatic compounds. For alkoxy aromatic compounds, a common initial step in fungal metabolism is the cleavage of the ether bond. This O-dealkylation reaction would transform Benzenepropanal, 4-butoxy- to 4-hydroxybenzenepropanal and butanol. The resulting phenolic compound can then undergo ring hydroxylation followed by ring cleavage, leading to the formation of aliphatic intermediates that can enter central metabolic pathways.

Another potential pathway involves the oxidation of the aldehyde group to a carboxylic acid, forming 4-butoxybenzenepropanoic acid. This acid can then undergo further degradation through pathways analogous to fatty acid metabolism, such as β-oxidation of the propyl side chain. The aromatic ring may be subsequently degraded as described above.

Studies on the fungal metabolism of n-alkylbenzenes have shown that the length of the alkyl chain can influence the metabolic pathway. nih.govnih.gov For instance, some fungi can initiate degradation at the alkyl side chain, leading to the formation of benzoic and phenylacetic acids as transient intermediates. nih.gov

Table 1: Plausible Fungal Metabolic Reactions for Benzenepropanal, 4-butoxy-

| Reaction Type | Initial Substrate | Key Enzyme Class (Putative) | Primary Metabolite |

| O-Dealkylation | Benzenepropanal, 4-butoxy- | Cytochrome P450 monooxygenases | 4-hydroxybenzenepropanal |

| Aldehyde Oxidation | Benzenepropanal, 4-butoxy- | Aldehyde dehydrogenases | 4-butoxybenzenepropanoic acid |

| Side-chain Oxidation | Benzenepropanal, 4-butoxy- | Oxidoreductases | 4-butoxybenzoic acid |

A variety of enzymes are capable of transforming aromatic aldehydes. Aldehyde oxidoreductases and carboxylic acid reductases can catalyze the interconversion between aldehydes and carboxylic acids. nih.gov Flavoenzymes, for example, have been shown to efficiently oxidize aromatic aldehydes to their corresponding carboxylic acids. researchgate.net

The initial transformation of the propanal side chain is a critical step. Aldehyde dehydrogenases can oxidize the aldehyde to a carboxylic acid. Conversely, alcohol dehydrogenases could reduce the aldehyde to an alcohol, 4-butoxybenzenepropanol, which could then be conjugated and further metabolized. The butoxy group can be cleaved by etherases, a reaction known to be involved in the breakdown of lignin, a complex aromatic polymer. escholarship.org

Environmental Persistence and Degradation Mechanisms

The persistence of Benzenepropanal, 4-butoxy- in the environment depends on its susceptibility to biodegradation under different conditions and its stability towards abiotic degradation processes.

Aerobic Biodegradation: Under aerobic conditions, the biodegradation of Benzenepropanal, 4-butoxy- is expected to be initiated by oxygenases. As a fragrance ingredient, it is likely to enter wastewater treatment plants where aerobic activated sludge can play a key role in its removal. nih.gov The degradation pathways are anticipated to follow those described for fungal metabolism, involving hydroxylation of the aromatic ring and oxidation of the side chain. The butoxy group is also susceptible to aerobic degradation.

Anaerobic Biodegradation: In anaerobic environments, such as sediments and anoxic zones in soil, the degradation of aromatic compounds proceeds differently. The initial activation of the aromatic ring often involves carboxylation or addition of a co-metabolite. niscpr.res.innih.govscispace.com For alkoxy aromatic compounds, anaerobic O-demethylation has been observed in some bacteria, suggesting a similar O-debutoxylation could occur for Benzenepropanal, 4-butoxy-. researchgate.net The resulting intermediates would then be further degraded through established anaerobic pathways for aromatic compounds. researchgate.net However, anaerobic degradation is generally slower than aerobic degradation.

Table 2: Predicted Environmental Degradation of Benzenepropanal, 4-butoxy-

| Environment | Condition | Primary Degradation Mechanism | Expected Rate |

| Wastewater Treatment Plant | Aerobic | Microbial Biodegradation | Moderate to High |

| Surface Water | Aerobic | Microbial Biodegradation, Phototransformation | Moderate |

| Soil | Aerobic | Microbial Biodegradation | Moderate |

| Sediment | Anaerobic | Microbial Biodegradation | Slow |

Phototransformation: Aromatic aldehydes can undergo photochemical transformations in the presence of sunlight. mdpi.comacs.org The aldehyde group can absorb UV radiation, leading to the formation of radical species that can initiate further reactions. copernicus.orgcopernicus.org This can lead to the oxidation of the aldehyde to a carboxylic acid or cleavage of the side chain. The presence of other substances in natural waters, such as dissolved organic matter, can influence the rate of phototransformation. nih.gov

Hydrolysis: The ether linkage in Benzenepropanal, 4-butoxy- is generally stable to hydrolysis under neutral pH conditions typical of most aquatic environments. Hydrolysis of aromatic ethers typically requires acidic or basic conditions that are not commonly found in the environment. rsc.orgrsc.org Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.

Mobility and Distribution of Benzenepropanal, 4-butoxy- in Environmental Compartments

The mobility and distribution of Benzenepropanal, 4-butoxy- in the environment are governed by its physicochemical properties, such as its water solubility and its tendency to sorb to soil and sediment.

As a fragrance ingredient, Benzenepropanal, 4-butoxy- is likely to be released into the environment through wastewater. rsc.org Its distribution will then depend on its partitioning between water, soil, and sediment.

The mobility of organic compounds in soil is often estimated using the soil organic carbon-water partition coefficient (Koc). ukhsa.gov.ukepa.govecetoc.orgchemsafetypro.com Compounds with high Koc values tend to sorb strongly to soil and sediment organic matter and are less mobile, while those with low Koc values are more mobile and can potentially leach into groundwater. Based on its structure, which includes a nonpolar butoxy group and a benzene (B151609) ring, Benzenepropanal, 4-butoxy- is expected to have a moderate to high Koc value, suggesting it will likely sorb to soil and sediment. This sorption would reduce its concentration in the water column and limit its potential for groundwater contamination. dss.go.th

Assessment of Leachability and Runoff Potential

The potential for Benzenepropanal, 4-butoxy- to leach through the soil profile and be transported via surface runoff is governed by a combination of its chemical properties and environmental factors. While specific experimental data for this compound is limited, an assessment can be made by considering its structural characteristics and the behavior of analogous compounds. The primary factors influencing leachability and runoff are water solubility, soil adsorption, and persistence in the environment.

The mobility of a chemical in soil is often categorized based on its soil organic carbon-water partitioning coefficient (Koc). A low Koc value indicates a higher potential for mobility, meaning the substance is less likely to adsorb to soil particles and more likely to move with water. Conversely, a high Koc value suggests the compound will be more tightly bound to soil, reducing its potential for leaching and runoff. The mobility of chemical substances in soil can be classified according to established schemes, such as the one proposed by McCall et al., which categorizes mobility based on Koc values. chemsafetypro.com

Table 1: Estimated Soil Mobility Classification for Benzenepropanal, 4-butoxy- and Related Compounds

| Compound Name | Estimated LogKow | Estimated Koc (L/kg) | Estimated Mobility Class |

|---|---|---|---|

| Benzenepropanal, 4-butoxy- | ~3.5 - 4.5 | ~500 - 2000 | Low to Medium |

| Benzaldehyde | 1.48 | ~18 - 58 | High to Very High |

Note: The data for Benzenepropanal, 4-butoxy- are estimated based on its structure and the properties of similar compounds. The mobility classes are based on the McCall et al. classification scheme. chemsafetypro.com

The butoxy group in Benzenepropanal, 4-butoxy- increases its lipophilicity compared to simpler benzaldehydes, which would suggest a higher affinity for organic matter in soil and sediment, leading to a higher Koc value and consequently lower mobility. However, the presence of the aldehyde functional group can increase its water solubility to some extent, creating a balance between adsorption and mobility.

Runoff potential is closely linked to leachability but is also heavily influenced by factors such as rainfall intensity, soil type, and topography. Chemicals with high water solubility and low soil adsorption are more prone to being carried away by surface water. While Benzenepropanal, 4-butoxy- is expected to have moderate to low mobility, significant runoff events could still lead to its transport into aquatic environments, particularly in areas with low-organic-carbon soils or steep slopes. The environmental fate of aldehydes, in general, is a subject of review in the context of their sources, production, and bioaccumulation. ntis.gov

Volatilization Characteristics and Atmospheric Transport

Volatilization from soil and water surfaces is a significant environmental fate process for many organic compounds, influencing their distribution and potential for long-range atmospheric transport. The tendency of a chemical to volatilize is primarily determined by its vapor pressure and its Henry's Law constant.

Table 2: Estimated Volatilization Potential of Benzenepropanal, 4-butoxy- and Related Compounds

| Compound Name | Estimated Vapor Pressure (Pa at 25°C) | Estimated Henry's Law Constant (Pa·m³/mol) | Potential for Volatilization from Water |

|---|---|---|---|

| Benzenepropanal, 4-butoxy- | ~0.1 - 1 | ~1 - 10 | Moderate |

| Benzaldehyde | ~133 | ~1.3 | Moderate to High |

Note: The data for Benzenepropanal, 4-butoxy- are estimated based on its structure and the properties of similar compounds.

The addition of a butoxy group and a propanal side chain to the benzene ring in Benzenepropanal, 4-butoxy- increases its molecular weight and is expected to decrease its vapor pressure compared to benzaldehyde. This would suggest a lower rate of volatilization from dry surfaces. However, its moderate Henry's Law constant suggests that volatilization from moist soil and water bodies could still be a relevant environmental transport pathway.

Once in the atmosphere, the persistence and transport of Benzenepropanal, 4-butoxy- would be governed by atmospheric degradation processes, primarily through reactions with hydroxyl radicals. The atmospheric half-life of aldehydes can vary but is generally in the order of hours to a few days. mst.dk This relatively short atmospheric lifetime would limit the potential for long-range transport, suggesting that environmental impacts would be more localized to areas of release. The broader context of the environmental fate of chemicals released from consumer products highlights the importance of understanding such transport pathways. diva-portal.org

Advanced Research Applications of Benzenepropanal, 4 Butoxy

Applications in Material Science Formulations and Chemistry

4-Butoxybenzaldehyde serves as a versatile building block in the formulation of advanced materials, primarily due to the reactivity of its aldehyde functional group. This allows it to be incorporated into various polymer and liquid crystal structures.

Liquid Crystal Synthesis: The compound is a known precursor in the synthesis of calamitic (rod-shaped) liquid crystals. The formation of Schiff bases, through the condensation reaction of 4-Butoxybenzaldehyde with primary amines, is a fundamental step in creating molecules with liquid crystalline properties. These materials are crucial for applications in displays, optical films, and data storage. For instance, a series of liquid crystal molecules with two Schiff base linking units have been synthesized using 4-alkoxybenzaldehydes, including the heptyloxy and dodecyloxy analogues of the title compound, which exhibit nematic and smectic phases. nih.govresearchgate.net

Polymeric Material Synthesis: 4-Butoxybenzaldehyde is a valuable monomer and precursor in the synthesis of various polymers. Its aldehyde group facilitates polymerization through several pathways, most notably condensation polymerization.

Side-Chain Liquid Crystalline Polyoxetanes: In a multi-step synthesis, 4-Butoxybenzaldehyde is first reduced to 4-butoxybenzyl alcohol. This intermediate is then converted into a phosphonium salt, which undergoes a Wittig reaction to form a stilbene-based mesogenic group. This mesogen is subsequently attached to an oxetane monomer and polymerized, yielding a polyoxetane with liquid crystalline side chains. nih.gov These polymers uniquely combine the flexibility of a polymer backbone with the anisotropic properties of liquid crystals.

Conjugated Polymers: The compound is instrumental in creating conjugated polymers, such as poly(phenylenevinylene) (PPV) derivatives. These materials possess interesting electronic and optical properties, making them suitable for use in organic electronics like LEDs, solar cells, and transistors. Research has demonstrated the synthesis of luminescent, cyano-substituted PPV through a condensation reaction involving an aromatic dialdehyde and 1,4-phenylenediacetonitrile, a reaction type applicable to 4-Butoxybenzaldehyde.

Interactive Table of Physicochemical Properties Below is an interactive table summarizing the key physicochemical properties of 4-Butoxybenzaldehyde.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | nih.gov |

| Molecular Weight | 178.23 g/mol | nih.gov |

| Boiling Point | 285 °C | sigmaaldrich.comchemsynthesis.com |

| Density | 1.031 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.539 | sigmaaldrich.com |

| Flash Point | >113 °C (closed cup) | sigmaaldrich.com |

| Appearance | Colorless to pale yellow liquid | nih.gov |

Development as Chemical Intermediates for Specialized Industrial Syntheses

The reactivity of 4-Butoxybenzaldehyde makes it a valuable intermediate in the synthesis of more complex molecules for various industrial applications, including pharmaceuticals and specialty chemicals. Its precursor, 4-hydroxybenzaldehyde, is a key intermediate in producing a wide range of active pharmaceutical ingredients (APIs). nbinno.com

Synthesis of Heterocyclic Compounds: 4-Butoxybenzaldehyde has been utilized in the synthesis of pyridine derivatives. Specifically, it is a reactant in the synthesis of 6-amino-4-(4-butoxyphenyl)-3,5-dicyanopyridine-2(1H)-thione. sigmaaldrich.comsigmaaldrich.com Pyridine and its derivatives are foundational structures in many pharmaceuticals and agrochemicals.

Steroid Modification: The compound is also used in the modification of steroid structures. It undergoes a condensation reaction with androsta-1,4-diene-3,17-dione to produce 16-(p-butoxybenzylidene)androsta-1,4-diene-3,17-dione. sigmaaldrich.comsigmaaldrich.com This demonstrates its utility in synthesizing steroid derivatives with potentially novel biological activities.

Industrial Production Methods: The industrial synthesis of 4-Butoxybenzaldehyde typically involves the Williamson ether synthesis, where 4-hydroxybenzaldehyde is reacted with a butyl halide (such as n-butyl bromide) in the presence of a base like potassium carbonate. Common solvents for this process include N,N-Dimethylformamide (DMF) or acetone. An alternative, though less common, route is the electrochemical oxidation of 4-butoxytoluene.

Utilization in Advanced Organic Synthesis Methodologies

The aldehyde functional group in 4-Butoxybenzaldehyde is central to its application in a variety of advanced organic synthesis methodologies. It readily participates in reactions that form new carbon-carbon and carbon-heteroatom bonds.

Condensation Reactions: This is a primary class of reactions for 4-Butoxybenzaldehyde.

Schiff Base Formation: It reacts with primary amines to form imines (Schiff bases), a reaction that is fundamental to the synthesis of liquid crystals and various biologically active molecules.

Knoevenagel Condensation: This reaction involves the condensation with active methylene compounds. For example, the condensation of aromatic aldehydes with rhodanine derivatives is a well-established method for synthesizing heterocyclic compounds. researchgate.net

Aldol (B89426) Condensation: 4-Butoxybenzaldehyde can participate in aldol and Claisen-Schmidt condensations with ketones or other enolizable carbonyl compounds to form α,β-unsaturated carbonyl compounds, which are versatile intermediates in organic synthesis. magritek.com

Organocatalysis: The development of organocatalysis has expanded the synthetic utility of aldehydes. Proline and its derivatives, for instance, are effective catalysts for asymmetric aldol and Mannich reactions involving aromatic aldehydes. emorychem.science These methodologies allow for the stereoselective synthesis of complex molecules under mild and environmentally friendly conditions, often in aqueous media. emorychem.science While specific examples using 4-Butoxybenzaldehyde in organocatalytic reactions are not detailed in the provided search results, its structural similarity to other studied benzaldehydes suggests its applicability in such advanced synthetic methods.

Future Research Directions and Emerging Challenges

Integration of Novel Analytical Technologies for Benzenepropanal, 4-butoxy- Characterization

The comprehensive characterization of Benzenepropanal, 4-butoxy- is fundamental to understanding its properties and potential applications. Modern analytical chemistry offers a suite of powerful techniques that can be leveraged for this purpose. Due to the inherent reactivity of aldehydes, which can be prone to oxidation and polymerization, specialized analytical approaches are often necessary. americanpharmaceuticalreview.com

Advanced chromatographic techniques are central to the analysis of aromatic aldehydes. High-performance liquid chromatography (HPLC), particularly when coupled with UV or fluorescence detectors, is a standard method. mdpi.comresearchgate.net For enhanced sensitivity and to stabilize the aldehyde for analysis, pre-column derivatization is a common strategy. mdpi.comresearchgate.net Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the aldehyde to form a stable, colored hydrazone that is easily quantifiable. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is another indispensable tool, providing both separation and structural identification of volatile compounds like Benzenepropanal, 4-butoxy-. mdpi.com For complex matrices, multidimensional GC can offer superior resolution. Furthermore, quantitative nuclear magnetic resonance (qNMR) spectroscopy presents a non-destructive method for direct analysis, which can be particularly useful for reactive molecules, minimizing sample preparation and potential degradation. americanpharmaceuticalreview.com

Emerging analytical paradigms that could be applied to Benzenepropanal, 4-butoxy- include the use of novel membrane-based separation techniques to isolate it from complex mixtures, followed by spectrophotometric analysis. acs.org The development of new, selective spot tests for aromatic aldehydes could also offer rapid screening methods. tandfonline.com

Table 1: Potential Analytical Technologies for the Characterization of Benzenepropanal, 4-butoxy-

| Analytical Technology | Application in Characterization | Potential Advantages |

| HPLC with UV/Fluorescence Detection | Quantification and purity assessment | High sensitivity, well-established methods mdpi.comresearchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile components | High selectivity and structural elucidation mdpi.com |

| Quantitative NMR (qNMR) | Direct and non-destructive quantification | Minimizes sample degradation americanpharmaceuticalreview.com |

| Membrane Separation | Isolation from complex matrices | Enables analysis in challenging samples acs.org |

| Derivatization Techniques (e.g., with DNPH) | Stabilization and enhanced detection | Increased stability and sensitivity mdpi.comresearchgate.net |

Interdisciplinary Research Opportunities in Benzenepropanal Chemistry

The study of fragrance compounds like Benzenepropanal, 4-butoxy- is inherently interdisciplinary. Modern fragrance research extends beyond simple synthesis and sensory evaluation, now encompassing materials science, physical chemistry, and biology. chimia.chresearchgate.netnih.gov

A significant area for interdisciplinary research is the development of "profragrance" systems. chimia.chresearchgate.netnih.gov This involves designing precursor molecules that release the active fragrance compound, such as Benzenepropanal, 4-butoxy-, in a controlled manner. This can be triggered by environmental factors like light, heat, or humidity. Such research requires collaboration between organic chemists to synthesize the profragrance, physical chemists to study the release kinetics, and materials scientists to incorporate these systems into consumer products.

Furthermore, understanding the interaction of fragrance molecules with biological systems, such as olfactory receptors, is a key area of research. This involves collaborations with biologists and computational chemists to model these interactions and to potentially design new fragrances with specific sensory profiles.

The field of supramolecular chemistry also offers exciting opportunities. The encapsulation of Benzenepropanal, 4-butoxy- within host molecules like cyclodextrins could enhance its stability, solubility, and control its release, opening up new application possibilities in various formulations.

Table 2: Interdisciplinary Research Areas for Benzenepropanal, 4-butoxy-

| Interdisciplinary Field | Research Focus | Potential Outcomes |

| Materials Science | Development of controlled-release delivery systems | Long-lasting fragrances, stimuli-responsive release chimia.chresearchgate.netnih.gov |

| Physical Chemistry | Study of release kinetics and surface interactions | Optimized performance in various applications |

| Computational Chemistry | Modeling of olfactory receptor interactions | Design of novel fragrances with tailored scents |

| Supramolecular Chemistry | Encapsulation and host-guest chemistry | Enhanced stability and controlled release |

| Biotechnology | Biocatalytic synthesis routes | Greener and more sustainable production methods personalcaremagazine.compremiumbeautynews.com |

Q & A

Q. What are the standard synthetic routes for preparing 4-butoxy-Benzenepropanal, and how can reaction conditions be optimized?

Answer:

- Method 1: Utilize palladium-catalyzed oxidative coupling of benzene derivatives with α,β-unsaturated aldehydes. For example, adapt the Pd(OAc)₂/HPMO system () to couple 4-butoxybenzene with propanal derivatives. Monitor reaction progress via TLC and optimize catalyst loading (5–10 mol%) and temperature (80–120°C).

- Method 2: Employ boronic ester intermediates, as seen in analogous Suzuki-Miyaura couplings (). Use 4-butoxyphenylboronic acid pinacol ester and acrylaldehyde under inert conditions. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Optimization: Vary solvent polarity (e.g., DMF vs. THF) and reaction time to maximize yield. Characterize intermediates via (δ 9.8 ppm for aldehyde proton) .

Q. What analytical techniques are most reliable for structural confirmation of 4-butoxy-Benzenepropanal?

Answer:

- GC-MS: Compare retention indices and mass spectra with NIST databases (e.g., m/z 190 for molecular ion [M]⁺, as in ). Use splitless injection and helium carrier gas for improved sensitivity .

- NMR: Assign peaks using (aldehyde proton at δ 9.8–10.2 ppm, butoxy –OCH₂ at δ 3.4–3.6 ppm) and (carbonyl carbon at δ 190–200 ppm). Cross-validate with HSQC and HMBC for connectivity .

- FT-IR: Confirm aldehyde C=O stretch (~1720 cm⁻¹) and aromatic C–O–C (1250 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 4-butoxy-Benzenepropanal in nucleophilic addition reactions?

Answer:

- DFT Calculations: Optimize the molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites (e.g., aldehyde carbon) .

- Docking Studies: Simulate interactions with nucleophiles (e.g., amines) using AutoDock Vina. Analyze binding affinity and steric effects imposed by the 4-butoxy group.

- Transition State Analysis: Use QM/MM methods to model activation energies for aldol condensations. Compare with experimental kinetic data .

Q. How should researchers resolve contradictions in chromatographic data, such as multiple retention times for 4-butoxy-Benzenepropanal?

Answer:

Q. What mechanistic insights explain the regioselectivity of 4-butoxy-Benzenepropanal in cross-coupling reactions?

Answer:

- Pd-Catalyzed Coupling: The butoxy group acts as an electron-donating substituent, directing electrophilic palladium to the para position. Use Hammett σ⁺ values to quantify electronic effects.

- Steric Effects: The bulky butoxy group may hinder ortho substitution. Compare yields in reactions with smaller substituents (e.g., methoxy vs. butoxy) .

- Byproduct Analysis: Identify intermediates via LC-MS (e.g., boronate esters or Heck reaction byproducts) .

Q. How can researchers design stability studies for 4-butoxy-Benzenepropanal under varying storage conditions?

Answer:

- Experimental Design:

- Variables: Temperature (4°C, 25°C, 40°C), light exposure (UV vs. dark), and solvent (neat vs. in DMSO).

- Analysis: Monitor degradation via HPLC every 7 days. Quantify aldehyde oxidation to carboxylic acid using (loss of δ 9.8 ppm peak).

- Control: Add antioxidants (e.g., BHT) to assess oxidative stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.